![molecular formula C8H13BClNO2 B2582445 Clorhidrato de ácido 4-[(metilamino)metil]fenilborónico CAS No. 2304634-16-8](/img/structure/B2582445.png)

Clorhidrato de ácido 4-[(metilamino)metil]fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

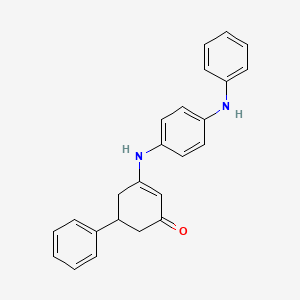

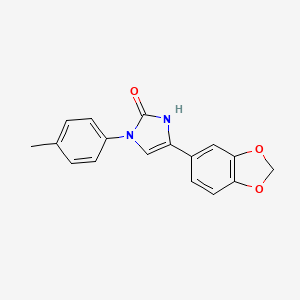

“4-[(Methylamino)methyl]phenylboronic acid hydrochloride” is a chemical compound with the molecular formula C8H13BClNO2 . It is a derivative of phenylboronic acid, which is often used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is one method that has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of “4-[(Methylamino)methyl]phenylboronic acid hydrochloride” can be represented by the linear formula (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 165.00 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions . In addition, they can participate in protodeboronation reactions .Aplicaciones Científicas De Investigación

Síntesis de tintes BODIPY

Los tintes BODIPY que contienen ácido fenilborónico (PBA) se han sintetizado utilizando clorhidrato de ácido 4-[(metilamino)metil]fenilborónico . Estos tintes son una fusión eficiente de la versatilidad de los derivados de 3,5-dicloro-BODIPY y la capacidad de receptor de la porción PBA .

Unión del dominio glucano de los anticuerpos

Los tintes PBA-BODIPY sintetizados se han utilizado como herramientas fluorescentes funcionales y modulares para la unión del dominio glucano de los anticuerpos . Esto tiene una posible aplicabilidad bioanalítica, como se evaluó mediante la medición de la unión a cadenas de glucanos de anticuerpos .

Formación de películas delgadas multicapa

Se han sintetizado copolímeros de poli(amido amina) funcional de ácido fenilborónico, que difieren en el contenido de grupos laterales de amina primaria o alcohol, utilizando this compound . Estos copolímeros se aplicaron en la formación de multicapas con alcohol polivinílico y sulfato de condroitina .

Materiales biocompatibles para aplicaciones biomédicas

Las películas delgadas multicapa basadas en poli(amido amina) funcional de ácido borónico son materiales biocompatibles prometedores para aplicaciones biomédicas . Se pueden utilizar para superficies de liberación de fármacos en stents o implantes .

Sensor de azúcar

El this compound se ha utilizado para preparar el material compuesto de grafeno reducido modificado . Este material se utiliza como sensor de azúcar para detectar el analito en jugo de fruta .

Detección de NADH y H2O2

Se ha preparado un electrodo de carbono modificado adsorbido con aminofenol utilizando this compound . Este electrodo se utiliza para la detección de NADH y H2O2 .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, readiness of preparation, and environmentally benign nature .

Result of Action

The molecular and cellular effects of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of new carbon–carbon bonds, which are fundamental to the synthesis of various organic compounds .

Action Environment

The action of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional tolerance to mild reaction conditions .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride are largely influenced by its boronic acid moiety. Boronic acids are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with diols, a functional group found in many biomolecules . Specific interactions of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with particular enzymes or proteins have not been reported yet.

Cellular Effects

For example, they can impact cell signaling pathways and gene expression

Molecular Mechanism

As a boronic acid, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The involvement of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride in metabolic pathways is not well-established. Given the known reactivity of boronic acids, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUTYVLOIWUMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2582364.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)

![N'-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2582380.png)

![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2582383.png)